molecular formula C10H16N2O B2516015 3-(1-Methylcyclohexyl)-1,2-oxazol-5-amine CAS No. 1695682-54-2

3-(1-Methylcyclohexyl)-1,2-oxazol-5-amine

Cat. No. B2516015
CAS RN: 1695682-54-2
M. Wt: 180.251
InChI Key: LEYNMWOGQHCONZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 5-methylene-1,3-oxazolidin-2-ones, is achieved through an electrochemical process that involves acetylenic amines and carbon dioxide. This process is noted for its good to excellent yields, mild conditions, and avoidance of toxic chemicals and catalysts . Additionally, the reaction of 5-methylene-1,3-dioxolan-2-ones with amines, including the sodium salts of amino acids, leads to the formation of 4-hydroxy-2-oxazolidinones, with the reaction conditions varying based on the basicity of the amines . These methods could potentially be adapted for the synthesis of 3-(1-Methylcyclohexyl)-1,2-oxazol-5-amine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(1-Methylcyclohexyl)-1,2-oxazol-5-amine can be elucidated using techniques such as X-ray diffraction, as demonstrated in the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides . The X-ray diffraction structure can reveal details such as tautomeric forms and hydrogen bonding distances. Similarly, the structure of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines has been confirmed by 1H NMR and ESI-MS data, and X-ray crystallography data have provided insights into the crystal structure and intermolecular contacts .

Chemical Reactions Analysis

The chemical reactions involving compounds related to 3-(1-Methylcyclohexyl)-1,2-oxazol-5-amine include the formation of new heterocyclic systems through the interaction of amines with other reactants . For instance, the use of o-phenylenediamine with 5-methylene-1,3-dioxolan-2-ones leads to a new heterocyclic system . Additionally, the transformation of 1,2,4-triazine scaffolds into pyridine ones has been performed under autoclave conditions, with the methylsulfanyl group remaining intact during the synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-(1-Methylcyclohexyl)-1,2-oxazol-5-amine can be inferred from the properties of the compounds discussed in the papers. For example, the 1H NMR spectra provide information about the chemical environment of protons in the molecule, such as the presence of a three-proton singlet corresponding to the methylsulfanyl group protons . The stability of functional groups under various reaction conditions, as well as the formation of intermolecular contacts in the crystal structure, are also important aspects of the physical and chemical properties of these compounds .

Scientific Research Applications

α-Metalated Isocyanides in Organic Synthesis

α-Alkali-metalated isocyanides, obtainable from isocyanides and bases, exhibit both nucleophilic and electrophilic properties. They contribute to the synthesis of heterocycles, such as 2-oxazolines, 2-thiazolines, and imidazolines, and are synthons for α-metalated primary amines. These compounds are pivotal in organic synthesis, including the preparation of amino acids, 1,2- and 1,3-amino alcohols, and diaminoalkanoic acids (Schöllkopf, 1979).

Electrophilic Aminations with Oxaziridines

Oxaziridines enable the transfer of NH groups to various nucleophiles, leading to the synthesis of azines, hydrazines, diaziridines, and aminodicarboxylic derivatives. This process is significant for creating compounds with potential applications in medicinal chemistry and drug development (Andreae & Schmitz, 1991).

Catalytic Activity in Heterocycle Synthesis

The synthesis of stable spirocyclic (alkyl)(amino)carbenes and their application in catalyzing the hydroamination of internal alkynes demonstrates the potential of these compounds in enlarging the scope of heterocyclic compound synthesis. This is particularly relevant for the development of nitrogen-containing heterocycles, showcasing the versatility of such chemical frameworks in organic synthesis (Zeng et al., 2009).

Antimicrobial Poly(oxazoline)s

Poly(2-alkyl-1,3-oxazoline)s with terminal quarternary ammonium groups have been synthesized and investigated for their antimicrobial properties against Staphylococcus aureus. This research highlights the potential of poly(oxazoline)-based compounds as antibacterial agents, with implications for developing new antimicrobial materials (Waschinski & Tiller, 2005).

Heterocyclic Amines and Carcinogenesis

The study of heterocyclic amines (HCAs) and their DNA adducts provides insights into the mutagenic and carcinogenic potential of these compounds. Understanding the formation and impact of HCA-DNA adducts is critical for assessing the role of dietary HCAs in human carcinogenesis and for the development of strategies to mitigate these risks (Schut & Snyderwine, 1999).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if it’s used as a drug, the mechanism would depend on the biological target. If it’s used in a chemical reaction, the mechanism would depend on the other reactants and conditions .

Future Directions

The future directions for this compound would depend on its applications. If it shows promise in a particular area (like medicinal chemistry or materials science), then future research might focus on optimizing its properties for that application or exploring its mechanism of action in more detail .

properties

IUPAC Name

3-(1-methylcyclohexyl)-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-10(5-3-2-4-6-10)8-7-9(11)13-12-8/h7H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYNMWOGQHCONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)C2=NOC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Methylcyclohexyl)-1,2-oxazol-5-amine

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